molecular formula C24H25N3O6S B2448316 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-13-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2448316
CAS No.: 878057-13-7
M. Wt: 483.54
InChI Key: MUOPKKPQGCSYMC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O6S and its molecular weight is 483.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c28-23(25-17-8-9-20-21(12-17)33-16-32-20)15-34(30,31)22-13-27(19-7-3-2-6-18(19)22)14-24(29)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOPKKPQGCSYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antiparasitic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to an indole derivative through a sulfonamide group. The molecular formula is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 422.48 g/mol.

Anticancer Activity

Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) with IC50 values ranging from 25 to 50 μM . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMCF725Induction of apoptosis
Compound BU8745.2Inhibition of PI3K signaling
Compound CA549 (lung)30Cell cycle arrest

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have tested various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing MIC values as low as 10 μg/mL for some derivatives . The presence of the benzo[d][1,3]dioxole moiety contributes to enhanced lipophilicity, which may facilitate membrane penetration.

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMIC (μg/mL)
Compound DE. coli10
Compound ES. aureus15
Compound FBacillus subtilis20

Antiparasitic Activity

In vitro studies have demonstrated that certain derivatives possess activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were found to be significantly lower than those of traditional treatments . The sulfonamide functional group is believed to play a critical role in this activity by interfering with metabolic pathways in the parasites.

Table 3: Antiparasitic Activity Against Trypanosoma cruzi

Compound NameIC50 (μM)
Compound G0.86
Compound H1.5

Case Studies

A notable study involved the synthesis and evaluation of various benzo[d][1,3]dioxole-containing compounds for their anticancer properties. The results indicated that modifications at specific positions on the indole ring could enhance potency against cancer cell lines while reducing cytotoxicity towards normal cells . Another study focused on the antimicrobial efficacy of these compounds against multi-drug resistant strains, highlighting their potential as new therapeutic agents in infectious diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-acetamides exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the acetamide structure can enhance activity against various bacterial strains and fungi .

Anticancer Properties

The compound has demonstrated potential anticancer effects in vitro and in vivo. Investigations into structurally related compounds have revealed their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . For example, some sulfonamide derivatives have been reported to induce G0/G1 and G2/M cell cycle arrest in cancer cells .

Antitubercular Activity

In studies focused on tuberculosis, compounds with similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives showed promising results in inhibiting mycobacterial enzymes critical for bacterial survival, suggesting that N-(benzo[d][1,3]dioxol-5-yl)-2-acetamides could be explored further for antitubercular applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of N-(benzo[d][1,3]dioxol-5-yl)-2-acetamides is crucial for optimizing their biological efficacy. Variations in substituents on the indole or sulfonamide groups can significantly influence pharmacological activity. For instance, altering the piperidine moiety or introducing different aromatic rings may enhance potency or selectivity against specific targets .

Case Study 1: Anticancer Evaluation

A study involving a series of indole-based sulfonamides demonstrated that specific modifications led to increased cytotoxicity against various cancer cell lines. The most effective compounds were further tested in animal models, showing significant tumor reduction compared to controls .

Case Study 2: Antimicrobial Screening

Another investigation screened a library of acetamide derivatives for antimicrobial activity against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity, warranting further development as potential therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Sulfonation : Reacting indole derivatives with sulfonyl chlorides to introduce the sulfonyl group .
  • Piperidine incorporation : Using 2-oxo-2-(piperidin-1-yl)ethyl groups via nucleophilic substitution or coupling reactions .
  • Acetamide coupling : Condensation of the benzo[d][1,3]dioxol-5-amine with activated carbonyl intermediates (e.g., using EDC/HOBt for amide bond formation) .
    • Key Considerations : Monitor reaction intermediates via TLC or HPLC to ensure purity. Optimize solvent systems (e.g., DMF for polar intermediates) and temperature control to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the indole sulfonyl group and piperidine substitution patterns . For example, downfield shifts in 1^1H NMR (~δ 8.5–9.0 ppm) indicate sulfonyl proximity to aromatic protons.
  • FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and sulfonyl S=O bonds (~1350 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to verify synthetic accuracy .

Q. How can molecular interactions (e.g., receptor binding) be preliminarily assessed?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin or vasopressin receptors due to the indole and benzodioxole moieties). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the benzodioxole ring .
  • In Vitro Binding Assays : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) to determine IC50_{50} values. Ensure proper controls for nonspecific binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-ethyl-indole intermediate?

  • Methodological Answer :

  • Reaction Engineering : Use microwave-assisted synthesis to enhance reaction rates and reduce side products (e.g., 100°C for 30 minutes vs. traditional 6-hour reflux) .
  • Catalysis : Employ Pd-catalyzed cross-coupling for C-N bond formation between piperidine and ethylindole intermediates .
  • Data-Driven Optimization : Apply Design of Experiments (DoE) to screen variables (solvent polarity, temperature, catalyst loading) and identify Pareto-optimal conditions .

Q. How should discrepancies between computational binding predictions and experimental IC50_{50} values be resolved?

  • Methodological Answer :

  • Conformational Analysis : Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand flexibility in solution vs. rigid docking poses. Adjust force fields to account for solvation effects .
  • Metabolite Screening : Use LC-MS to detect in vitro degradation products that may interfere with binding assays .
  • Receptor Mutagenesis : Validate binding site hypotheses by mutating key residues (e.g., Trp6.48^{6.48} in GPCRs) and re-evaluating affinity .

Q. What strategies are effective for evaluating in vivo pharmacokinetics of this compound?

  • Methodological Answer :

  • ADME Profiling :
  • Bioavailability : Use Caco-2 cell monolayers to predict intestinal absorption. Aqueous solubility can be enhanced via co-solvents (e.g., PEG 400) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life and identify cytochrome P450 liabilities .
  • In Vivo Models : Administer via oral gavage in rodents and collect plasma samples at timed intervals. Quantify using LC-MS/MS with deuterated internal standards .

Q. How can structural analogs be designed to improve selectivity for target receptors?

  • Methodological Answer :

  • Pharmacophore Modeling : Isolate critical features (e.g., sulfonyl oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase. Test analogs with modified benzodioxole substituents (e.g., methyl vs. methoxy) .
  • SAR Studies : Synthesize derivatives with systematic substitutions (e.g., replacing piperidine with morpholine) and correlate changes with activity data using multivariate regression .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity assays across cell lines?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with stricter adherence to cell confluency (70–80%) and serum-free conditions to minimize variability .
  • Mechanistic Profiling : Use RNA-seq to identify off-target pathways (e.g., apoptosis vs. oxidative stress) that may explain differential responses .
  • Batch Effect Correction : Include internal reference compounds in each assay plate to normalize inter-experimental variability .

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